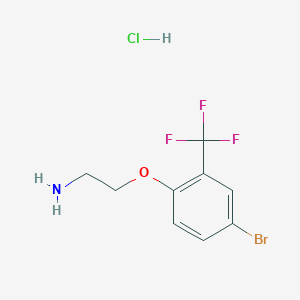
1-(2-Aminoethoxy)-4-bromo-2-(trifluoromethyl)benzene hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of bromo and amino-substituted benzene derivatives is well-documented. For instance, the synthesis of 1-bromo-2-amino-3-butene derivatives from homoallylic trichloroacetimidates involves heating with N-bromoacetamide, suggesting a domino bromo-cyclization and elimination pathway . Another synthesis route for a triamine monomer involves a three-step process using hydroquinone, 1-chloro-4-nitrobenzene, and 1,3,5-trichlorobenzene, which is then polymerized into hyperbranched polyimides . Additionally, the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol from benzothiazole derivatives indicates the versatility of halogenated benzene compounds in creating complex structures .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are typically confirmed using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectral analysis . For example, the crystal and molecular structure of a novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazole hydrochloride was determined by X-ray diffraction, revealing a highly delocalized molecule with specific tautomeric forms .
Chemical Reactions Analysis
The chemical reactivity of bromo, amino, and trifluoromethyl substituted benzene derivatives is diverse. For instance, 1-bromo-2-amino-3-butene derivatives can be further transformed into 4,5-dihydrooxazoles . The conversion of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol into 4H-1,4-benzothiazines and their sulfones through condensation and oxidative cyclization demonstrates the potential for creating a variety of chemical structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their functional groups. Hyperbranched polyimides synthesized from related monomers exhibit good solubility in organic solvents and high thermal stability, with glass transition temperatures (Tg) ranging from 230-260 °C and decomposition temperatures (T10) above 450 °C. Their dielectric constants and losses are also reported, which are important for material science applications . The antiproliferative activity of some synthesized compounds against human cancer cell lines indicates potential pharmaceutical applications .
科学的研究の応用
Heterocyclic Compounds and Biological Significance
Heterocyclic compounds, particularly those bearing a triazine scaffold, have shown a wide spectrum of biological activities. These activities include antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and antimicrobial properties. The triazine nucleus is considered a core moiety for the development of future drugs due to its potent pharmacological activities (Verma, Sinha, & Bansal, 2019).
Stability and Degradation of Compounds
Research into the stability and degradation pathways of compounds like nitisinone, which shares a similarity in the presence of a trifluoromethyl group, underscores the importance of understanding the stability of chemicals under various conditions. Such studies contribute to better understanding the risks and benefits of their medical application (Barchańska et al., 2019).
Supramolecular Chemistry Applications
Compounds with benzene rings, such as benzene-1,3,5-tricarboxamide (BTA), play significant roles in supramolecular chemistry, impacting fields ranging from nanotechnology to biomedical applications. Their ability to self-assemble into one-dimensional structures and their multivalent nature for biomedical applications highlight the versatility of benzene derivatives in scientific research (Cantekin, de Greef, & Palmans, 2012).
Antineoplastic Agents
The development of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones as antineoplastic agents over the last 15 years illustrates the potential of benzene derivatives in cancer treatment. These compounds have shown excellent cytotoxic properties, greater tumor-selective toxicity, and the ability to act as modulators of multi-drug resistance (Hossain et al., 2020).
Safety and Hazards
特性
IUPAC Name |
2-[4-bromo-2-(trifluoromethyl)phenoxy]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3NO.ClH/c10-6-1-2-8(15-4-3-14)7(5-6)9(11,12)13;/h1-2,5H,3-4,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNQOZBASJFPPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)OCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethoxy)-4-bromo-2-(trifluoromethyl)benzene hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

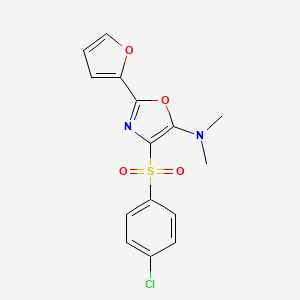
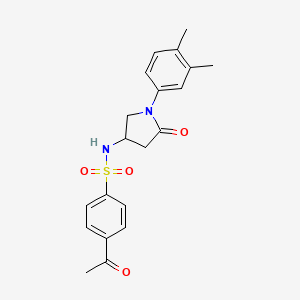
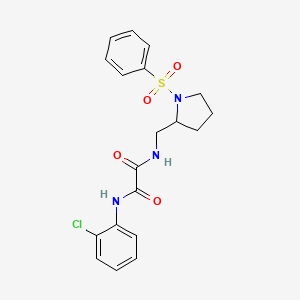
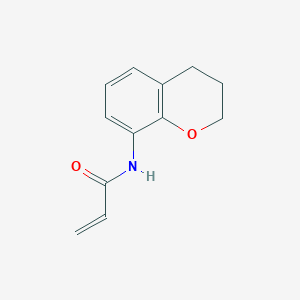
![1-[4-(1-Methoxypropan-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2515260.png)
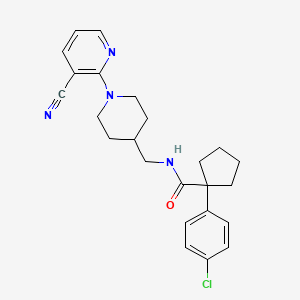

![3-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2515265.png)
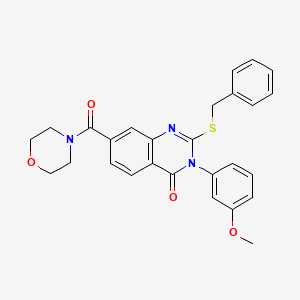
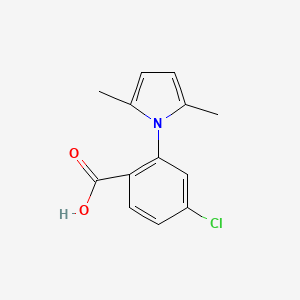
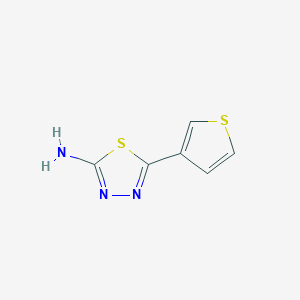
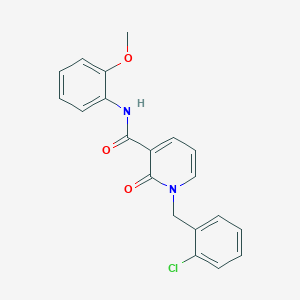
![3-(3-chlorophenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2515274.png)
